beta-Ergocryptine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Structure and Classification:

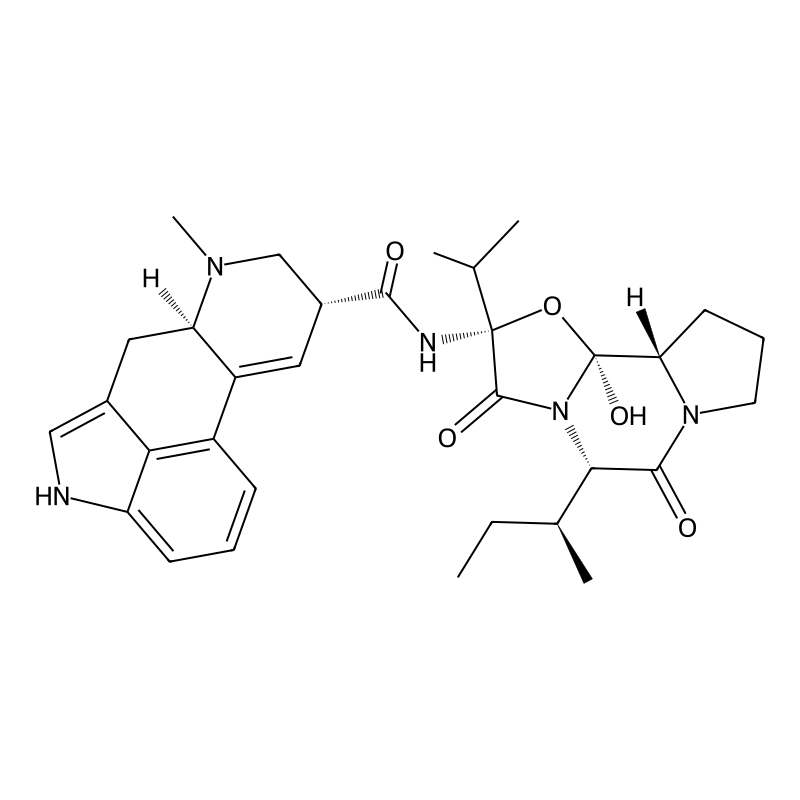

5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione, also known as beta-Ergocryptine, is a naturally occurring ergot alkaloid. Ergot alkaloids are a diverse group of compounds produced by fungi of the genus Claviceps, which infect various grasses. 5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione has a complex chemical structure characterized by a tricyclic core and several functional groups, including a ketone, a hydroxyl group, and an alkyl chain.

Pharmacological Properties:

'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione exhibits various pharmacological activities, including:

- Dopamine receptor antagonism: It acts as a dopamine D2 receptor antagonist, which means it blocks the action of dopamine, a neurotransmitter, at these receptors. This property has been investigated for its potential role in treating various conditions, including hyperprolactinemia, Parkinson's disease, and acromegaly.

- Serotonin receptor agonism: It also shows some agonist activity at serotonin receptors, particularly the 5-HT2B receptor. This property may contribute to its potential therapeutic effects in some conditions.

Research Applications:

Research on 5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione has primarily focused on its potential therapeutic applications in various neurological and endocrine disorders. Here are some specific areas of investigation:

- Hyperprolactinemia: This condition is characterized by elevated levels of prolactin, a hormone produced by the pituitary gland. 5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione has been studied as a potential treatment for hyperprolactinemia due to its dopamine D2 receptor antagonist activity, which can help lower prolactin levels.

- Parkinson's disease: This neurodegenerative disorder is characterized by the loss of dopamine-producing neurons in the brain. 5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione has been investigated as a potential treatment for Parkinson's disease due to its ability to increase dopamine levels through dopamine D2 receptor antagonism. However, further research is needed to determine its efficacy and safety in this context.

- Acromegaly: This condition is caused by excessive growth hormone production by the pituitary gland. 5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione has been explored as a potential treatment for acromegaly due to its ability to suppress prolactin secretion, which can indirectly reduce growth hormone levels.

Beta-Ergocryptine is a natural ergot alkaloid classified as an ergopeptine, primarily isolated from the fungus Claviceps purpurea, commonly known as ergot. It exists as one of two isomers of ergocryptine, the other being alpha-ergocryptine. The structural distinction between these two isomers lies in the positioning of a single methyl group, a result of the substitution of the amino acid leucine with isoleucine during biosynthesis. Beta-Ergocryptine was first identified in 1967 by Albert Hofmann and has since been recognized for its various pharmacological properties, particularly its role as a dopamine agonist .

- Oxidation: Utilizing agents such as potassium permanganate or chromium trioxide, beta-ergocryptine can be oxidized to form hydroxylated derivatives.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can convert beta-ergocryptine into more saturated derivatives.

- Substitution: Nucleophilic substitution reactions can occur using reagents such as sodium methoxide or potassium tert-butoxide, leading to functional group modifications .

These reactions are significant in the context of synthetic organic chemistry, where beta-ergocryptine serves as a precursor for various derivatives with enhanced biological activity.

Beta-Ergocryptine exhibits notable biological activity primarily through its interaction with dopamine receptors in the central nervous system. It acts as a dopamine agonist, stimulating these receptors and modulating neurotransmitter release. This mechanism is particularly beneficial in treating conditions associated with dopamine deficiency, such as Parkinson's disease. Additionally, beta-ergocryptine inhibits prolactin secretion from the pituitary gland, making it useful in conditions characterized by hyperprolactinemia .

The synthesis of beta-ergocryptine can be achieved through several methods:

- Biosynthetic Pathway: The natural production begins with the prenylation of L-tryptophan catalyzed by the enzyme FgaPT2 in Aspergillus fumigatus. This process involves:

- Formation of an allylic carbocation.

- Nucleophilic attack by tryptophan.

- Deprotonation to restore aromaticity, yielding 4-dimethylallyltryptophan.

- Industrial Production: Typically involves cultivating ergot fungi followed by extraction and purification processes to isolate beta-ergocryptine from fermentation broths .

Beta-Ergocryptine has several applications in medicine and research:

- Treatment of Parkinson's Disease: Due to its dopamine agonist properties, it helps alleviate motor symptoms associated with this condition.

- Management of Hyperprolactinemia: By inhibiting prolactin release, it is used in treating disorders related to elevated prolactin levels.

- Research Tool: It serves as a model compound for studying ergot alkaloids and their interactions within biological systems .

Research indicates that beta-ergocryptine interacts specifically with D2 dopamine receptors in the brain. Its agonistic activity at these receptors leads to improved motor function and symptom relief in Parkinson's disease patients. Furthermore, studies have explored its effects on other neurotransmitter pathways, contributing to a broader understanding of its pharmacological profile .

Beta-Ergocryptine shares structural similarities with several other ergot alkaloids. Here are some notable comparisons:

| Compound | Structural Differences | Unique Properties |

|---|---|---|

| Alpha-Ergocryptine | Methyl group position differs from beta form | Similar pharmacological effects but distinct receptor interactions |

| Bromocriptine | Synthetic derivative of ergocryptine | Primarily used for Parkinson's disease and hyperprolactinemia |

| Dihydro-beta-Ergocryptine | Hydrogenated form; double bond between positions 9 and 10 replaced by a single bond | Altered pharmacokinetic properties compared to beta form |

Uniqueness: Beta-Ergocryptine's specific structural configuration imparts distinct pharmacological properties that differentiate it from its isomeric counterparts and derivatives. Its dual role as a dopamine agonist and prolactin inhibitor enhances its therapeutic potential in clinical applications .